N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide
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Overview
Description
N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide is an organic compound that features both an isoxazole ring and a naphthalene moiety. Compounds containing these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide typically involves the formation of the isoxazole ring followed by its attachment to the naphthalene acetamide structure. Common synthetic routes might include:
Cyclization reactions: to form the isoxazole ring.
Amidation reactions: to attach the isoxazole to the naphthalene acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include:
Batch or continuous flow processes: .
Catalysts and reagents: that are cost-effective and readily available.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the isoxazole or naphthalene rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Biological Studies: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Material Science: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide would depend on its specific biological target. Possible mechanisms might include:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylisoxazol-5-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene.
N-(3-methylisoxazol-5-yl)-2-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring.
Uniqueness
N-(3-methylisoxazol-5-yl)-2-(naphthalen-1-yl)acetamide is unique due to the presence of both the isoxazole and naphthalene rings, which could confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-9-16(20-18-11)17-15(19)10-13-7-4-6-12-5-2-3-8-14(12)13/h2-9H,10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHSHTRVHDVSZKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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